molecular formula C5H9O2- B1230618 Isovalerate

Isovalerate

Cat. No. B1230618
M. Wt: 101.12 g/mol
InChI Key: GWYFCOCPABKNJV-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Isovalerate is a branched-chain saturated fatty acid anion that is the conjugate base of isovaleric acid;  reported to improve ruminal fermentation and feed digestion in cattle. It has a role as a mammalian metabolite and a plant metabolite. It is a short-chain fatty acid anion, a branched-chain saturated fatty acid anion and a 3-methyl fatty acid anion. It is a conjugate base of an isovaleric acid.

Scientific Research Applications

  • Animal Nutrition and Digestion :

    • Isovalerate supplementation improves ruminal fermentation, urinary excretion of purine derivatives, and feed digestibility in beef cattle (Liu et al., 2009).
    • It positively influences microbial status and rumen enzyme activities in steers fed a corn stover-based diet (Liu et al., 2014).
    • Isovalerate boosts growth performance and ruminal fermentation in pre- and post-weaning dairy calves (Liu et al., 2016).
    • It enhances morphology and functional gene expression of rumen and small intestine mucosa in dairy calves, promoting their development (Liu et al., 2017; 2018).
  • Microbial and Biochemical Research :

    • Novel syntrophic isovalerate-degrading bacteria have been discovered, offering insights into their metabolic pathways and interactions with methanogens in methanogenic chemostats (Chen et al., 2020).
    • Isovalerate's role in the response of enhanced biological phosphorus removal biomass to various substrates is explored in wastewater treatment research (Hood & Randall, 2001).
  • Medical Genetics :

    • Isovaleric acidemia, a genetic disorder linked to isovalerate metabolism, has been extensively studied, with findings that early diagnosis and treatment can significantly improve prognosis (Zhao et al., 2022).
  • Chemical Synthesis :

properties

Product Name

Isovalerate

Molecular Formula

C5H9O2-

Molecular Weight

101.12 g/mol

IUPAC Name

3-methylbutanoate

InChI

InChI=1S/C5H10O2/c1-4(2)3-5(6)7/h4H,3H2,1-2H3,(H,6,7)/p-1

InChI Key

GWYFCOCPABKNJV-UHFFFAOYSA-M

SMILES

CC(C)CC(=O)[O-]

Canonical SMILES

CC(C)CC(=O)[O-]

synonyms

3-methylbutyrate
3-methylbutyric acid
isovaleric acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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